8-{4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}-1,4-dioxa-8-azaspiro[4.5]decane
Description
This compound features a 1,3-thiazole core substituted with two sulfonyl groups: a 4-methylphenylsulfonyl moiety at position 4 and a propylsulfonyl group at position 2. The thiazole ring is further linked to a 1,4-dioxa-8-azaspiro[4.5]decane system at position 5, forming a spirocyclic architecture. This structure combines electron-withdrawing sulfonyl groups with a rigid spirocyclic scaffold, which may enhance metabolic stability and binding affinity in biological systems .
Properties
Molecular Formula |
C20H26N2O6S3 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
8-[4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-1,3-thiazol-5-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C20H26N2O6S3/c1-3-14-30(23,24)19-21-17(31(25,26)16-6-4-15(2)5-7-16)18(29-19)22-10-8-20(9-11-22)27-12-13-28-20/h4-7H,3,8-14H2,1-2H3 |
InChI Key |
PZAPKBHMDBLIHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC(=C(S1)N2CCC3(CC2)OCCO3)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylbenzenesulfonyl chloride with a thiazole derivative under controlled conditions to form the sulfonyl-thiazole intermediate. This intermediate is then reacted with a spirocyclic precursor to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or thiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 8-{4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}-1,4-dioxa-8-azaspiro[4.5]decane exhibit significant anticancer properties. For instance, derivatives with similar structural features have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7j | A549 | 0.17 |
| 7j | MDA-MB-231 | 0.05 |
| 7j | HeLa | 0.07 |
These findings suggest that compounds with sulfonamide and thiazole functionalities may serve as effective agents in cancer therapy by targeting specific pathways involved in cell proliferation and apoptosis .
Antimicrobial Properties
The sulfonamide group is known for its antimicrobial activity. Compounds containing this group have been extensively studied for their effectiveness against a range of bacterial strains. The thiazole moiety also contributes to enhancing the antimicrobial potency of such compounds, making them valuable in developing new antibiotics .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These computational approaches help in understanding how modifications to the chemical structure can enhance or diminish biological activity . For example, virtual screening has identified potential targets in human liver cancer cells, showcasing the compound's versatility in therapeutic applications .
Case Study 1: Antitumor Activity Evaluation
In a study evaluating a series of novel sulfonamides similar to 8-{4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}-1,4-dioxa-8-azaspiro[4.5]decane , researchers found that specific derivatives exhibited superior selectivity indices compared to traditional chemotherapeutics like methotrexate. These findings highlight the potential of these compounds as safer alternatives with fewer side effects .
Case Study 2: Antimicrobial Efficacy
Another study focused on synthesizing thiazole-based sulfonamides demonstrated their effectiveness against multi-drug resistant bacterial strains. The results indicated that modifications in the sulfonamide structure could significantly enhance antimicrobial activity, paving the way for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 8-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE involves its interaction with specific molecular targets and pathways. The sulfonyl and thiazole groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its dual sulfonyl-thiazole motif and spirocyclic system. Below is a detailed comparison with analogous molecules:
Thiazole and Triazole Derivatives
- Compound 4 and 5 (): These isostructural thiazoles incorporate a 4,5-dihydro-1H-pyrazol-1-yl group and fluorophenyl-triazole substituents. Unlike the target compound, they lack sulfonyl groups and spirocyclic systems.
- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): Shares a phenylsulfonyl group but replaces the thiazole with a triazole ring. The presence of a thioether-linked phenylethanone side chain may enhance lipophilicity relative to the target’s spirocyclic dioxa-aza system .
Spirocyclic Derivatives
- 8-(4-Phenylquinolin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane (10a, ): Retains the spirocyclic core but replaces the sulfonyl-thiazole with a 4-phenylquinolin-2-yl group.
- 8-((4-Bromobenzyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane () : Features a single sulfonyl group linked to a bromobenzyl substituent. The absence of a thiazole ring reduces molecular complexity but may limit electronic diversity compared to the target compound .
- 8-((3-Bromo-4-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane () : Substitutes the thiazole with a bromo-methoxyphenylsulfonyl group. The methoxy group could enhance solubility, while the bromine atom offers a handle for further functionalization .
Data Table: Structural and Physicochemical Comparison
Research Findings and Functional Insights
- Synthetic Routes : The target compound’s synthesis likely parallels methods for spirocyclic intermediates, such as the use of 1,4-dioxa-8-azaspiro[4.5]decane in Pd-catalyzed cross-coupling () or nucleophilic substitutions () .
- Structure-Activity Relationships (SAR): Dual sulfonyl groups may improve metabolic stability by resisting oxidative degradation, as seen in sulfonamide-based inhibitors () .
- Biological Potential: While biological data for the target compound are unavailable, structurally related spirocyclic derivatives exhibit activity as enzyme inhibitors (e.g., ALDH1A1 in ; p97 ATPase in ), suggesting plausible therapeutic applications .
Biological Activity
The compound 8-{4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}-1,4-dioxa-8-azaspiro[4.5]decane (CAS No. 863450-82-2) is a complex organic molecule with potential therapeutic applications. Its unique structure combines elements that are believed to confer various biological activities, particularly in the fields of oncology and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 486.63 g/mol. The structure features a thiazole ring, sulfonyl groups, and a spirocyclic framework which may contribute to its biological efficacy.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs often exhibit significant biological activities, including:
- Antitumor Activity : Compounds containing thiazole rings have been shown to inhibit cancer cell proliferation through various mechanisms, including cell cycle arrest and induction of apoptosis.
- Enzyme Inhibition : The presence of sulfonamide moieties is associated with enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and urease.
Mechanistic Insights
Recent studies have focused on the mechanistic pathways by which this compound exerts its biological effects:
- Cell Cycle Arrest : Similar thiazole derivatives have been reported to induce G2/M phase arrest in cancer cells by modulating cyclin-dependent kinases (CDKs).
- Apoptosis Induction : The compound's ability to trigger apoptotic pathways has been linked to its interaction with Bcl-2 family proteins and caspase activation.
Data Table: Biological Activity Summary
Case Studies
-
Antitumor Efficacy : A recent study demonstrated that a structurally similar compound significantly inhibited tumor growth in xenograft models by inducing apoptosis in HCT116 cells through CDK inhibition.
- Study Findings : The compound exhibited an IC50 value of 0.004 μM for CDK2 and 0.009 μM for CDK9, underscoring its potency compared to other lead compounds.
-
Enzyme Inhibition Analysis : Another investigation into sulfonamide derivatives revealed that compounds with similar functionalities effectively inhibited AChE activity, suggesting potential applications in treating neurodegenerative diseases.
- Study Results : The synthesized sulfonamides showed IC50 values ranging from 0.63 µM to 6.28 µM against AChE, indicating promising therapeutic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
